molecular formula C18H23N3O4S B13578582 4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide

4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide

Cat. No.: B13578582
M. Wt: 377.5 g/mol
InChI Key: KAKRVIDRGACTEX-UHFFFAOYSA-N
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Description

    is a complex organic compound with the following chemical formula:

    4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1H-Pyrrole-2-Carboxamide: C12H17NO3\text{C}_{12}\text{H}_{17}\text{NO}_3C12​H17​NO3​

    .
  • It contains an acetyl group, an ethyl group, a methyl group, and a pyrrole ring.
  • The compound’s structure suggests potential biological activity due to its heterocyclic nature.
  • Preparation Methods

  • Chemical Reactions Analysis

      4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1H-Pyrrole-2-Carboxamide: likely undergoes various reactions:

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

      Medicine: Investigate its potential as an anticancer agent or for treating other disorders.

      Chemistry: Explore its reactivity and applications in organic synthesis.

      Biology: Study its effects on cellular processes.

      Industry: Assess its use in materials science or pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have specific information on similar compounds at the moment. a comparative analysis would highlight its unique features.

    Remember that this compound’s detailed investigation requires access to specialized databases and research articles

    Properties

    Molecular Formula

    C18H23N3O4S

    Molecular Weight

    377.5 g/mol

    IUPAC Name

    4-acetyl-3-ethyl-5-methyl-N-[2-methyl-5-(methylsulfamoyl)phenyl]-1H-pyrrole-2-carboxamide

    InChI

    InChI=1S/C18H23N3O4S/c1-6-14-16(12(4)22)11(3)20-17(14)18(23)21-15-9-13(8-7-10(15)2)26(24,25)19-5/h7-9,19-20H,6H2,1-5H3,(H,21,23)

    InChI Key

    KAKRVIDRGACTEX-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC)C

    Origin of Product

    United States

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